![molecular formula C10H5ClF3NO B1416549 4-Chloro-8-(trifluoromethoxy)quinoline CAS No. 40516-42-5](/img/structure/B1416549.png)
4-Chloro-8-(trifluoromethoxy)quinoline
Overview
Description
4-Chloro-8-(trifluoromethoxy)quinoline is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs . It has a molecular formula of C10H5ClF3NO .
Molecular Structure Analysis
The molecular weight of 4-Chloro-8-(trifluoromethoxy)quinoline is 247.6 . It has a structure that includes a quinoline core, a chlorine atom at the 4th position, and a trifluoromethoxy group at the 8th position .Chemical Reactions Analysis
4-Chloro-8-(trifluoromethoxy)quinoline has been studied for its corrosion inhibition properties for mild steel in a 1M hydrochloric acid medium . The compound adsorbs over the metal surface and obeys the Langmuir adsorption isotherm .Scientific Research Applications
4-Chloro-8-(trifluoromethoxy)quinoline: Scientific Research Applications
Organic Synthesis Intermediate: This compound is utilized as an intermediate in organic synthesis processes. It plays a crucial role in the construction of more complex chemical entities, serving as a building block in various synthetic pathways.
Pharmaceutical Applications: The compound has been identified in patents as a component in pharmaceutical compositions for treating and preventing inflammatory diseases, such as Inflammatory Bowel Disease, Rheumatoid Arthritis, and Multiple Sclerosis, as well as conditions caused by viruses, cancer, or dysplasia .
Corrosion Inhibition: Research has explored the use of this compound in corrosion inhibition studies. Specifically, it has been investigated for its effectiveness in protecting mild steel from corrosion using electrochemical methods .
Amorphous Solid Dispersion (ASD): It is a component in ASDs, which enhance the solubility and bioavailability of drugs. This particular compound has been mentioned in patents related to ASDs for treating various diseases .
Co-crystals and Salts Formation: The compound forms co-crystals and pharmaceutically acceptable salts that are used in medicinal applications. These forms can offer improved stability, solubility, or bioavailability compared to the parent compound .
Trifluoromethoxylation Reagent: Due to its trifluoromethoxy group, it is of interest in the development of new trifluoromethoxylation reagents. This group imparts unique properties to molecules, making them valuable in various fields .
Mechanism of Action
While the specific mechanism of action for 4-Chloro-8-(trifluoromethoxy)quinoline is not detailed, compounds with similar structures have been studied for their antimalarial properties . The trifluoromethyl or trifluoromethoxy group has been found to significantly increase the antimalarial response .
Safety and Hazards
Future Directions
While specific future directions for 4-Chloro-8-(trifluoromethoxy)quinoline are not detailed, compounds with similar structures are being studied for their potential as antimalarial drugs . Additionally, its properties as a corrosion inhibitor suggest potential applications in industries where corrosion is a concern .
properties
IUPAC Name |
4-chloro-8-(trifluoromethoxy)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO/c11-7-4-5-15-9-6(7)2-1-3-8(9)16-10(12,13)14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFHGIFQRVQFSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)OC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654070 | |
Record name | 4-Chloro-8-(trifluoromethoxy)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40516-42-5 | |
Record name | 4-Chloro-8-(trifluoromethoxy)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40516-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-8-(trifluoromethoxy)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.